The Molecular Architecture and Synthetic Utility of 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic Acid: A Comprehensive Technical Guide
The Molecular Architecture and Synthetic Utility of 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic Acid: A Comprehensive Technical Guide
Executive Summary
In contemporary medicinal chemistry, the discovery of novel therapeutics heavily relies on structurally rigid, multi-functionalized heterocyclic scaffolds. 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid (CAS: 1781891-46-0) has emerged as a highly versatile, privileged building block[1]. Characterized by its fused thiophene-pyridine core, this molecule presents three distinct, orthogonal vectors for functionalization: a primary amine at C3, a carboxylic acid at C2, and a heavy halogen (bromine) at C5.
This technical whitepaper provides an in-depth analysis of the physicochemical properties, de novo synthetic methodologies, and downstream medicinal applications of this critical scaffold. Designed for drug development professionals, this guide bridges the gap between theoretical structural chemistry and practical, bench-level execution.
Physicochemical Profiling & Structural Analysis
The utility of 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid stems from its electronic distribution. The electron-withdrawing nature of the pyridine ring activates the C5 position for cross-coupling, while the adjacent amino and carboxylic acid groups on the thiophene ring create a perfect setup for intra- and intermolecular condensation reactions.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid |
| CAS Registry Number | 1781891-46-0 |
| Molecular Formula | C8H5BrN2O2S |
| Molecular Weight | 273.11 g/mol |
| Core Scaffold | Thieno[2,3-b]pyridine |
| Key Functional Groups | -NH2 (C3), -Br (C5), -COOH (C2) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
De Novo Synthesis Protocol
The synthesis of 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid is typically achieved via a highly efficient two-phase process: a base-mediated cyclization to form the ester precursor, followed by controlled saponification.
Phase 1: Synthesis of Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate
The construction of the thieno[2,3-b]pyridine core utilizes a Thorpe-Ziegler-type cyclization. The reaction begins with a nucleophilic aromatic substitution (SNAr), where the thiolate attacks the activated 2-chloro position of the pyridine ring, followed by intramolecular cyclization of the intermediate carbanion onto the adjacent nitrile group[2].
Step-by-Step Methodology:
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Preparation: Dissolve 5-bromo-2-chloro-3-cyanopyridine (1.0 eq) and ethyl 2-mercaptoacetate (1.1 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of ~0.15 M.
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Thermal Control: Chill the reaction vessel to 0 °C under an inert argon atmosphere to prevent unwanted side reactions and manage the exothermic deprotonation.
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Base Addition: Portion-wise, add potassium tert-butoxide (tBuOK, 2.2 eq) over 45 minutes[2]. Causality Note: A strong, sterically hindered base like tBuOK is required to first deprotonate the thiol for the SNAr, and subsequently deprotonate the active methylene of the thioether to drive the Thorpe-Ziegler cyclization without acting as a competing nucleophile.
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Reaction & Quenching: Allow the mixture to warm to room temperature and stir until TLC indicates complete consumption of the starting material. Quench with ice water to precipitate the crude ethyl ester.
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Purification: Filter the precipitate and purify via silica gel flash chromatography (cyclohexane/ethyl acetate) to yield the pure ester precursor[2].
Phase 2: Saponification to the Carboxylic Acid
The ester must be hydrolyzed to yield the final carboxylic acid. Because the resulting molecule is amphoteric (containing both a basic amine and an acidic carboxyl group), precise pH control during isolation is the critical success factor[3].
Step-by-Step Methodology:
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Solvation: Suspend the ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate in a co-solvent system of Methanol/Water (typically 5:1 v/v)[3].
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Hydrolysis: Add 2N Sodium Hydroxide (NaOH, 1.1 eq) dropwise at room temperature. Stir the reaction for 12–24 hours[3].
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Concentration: Remove the bulk of the methanol under reduced pressure. Causality Note: Methanol must be removed before acidification to maximize the precipitation yield of the final product in the aqueous phase.
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Isoelectric Precipitation (Self-Validating Step): Dilute the residue with water and carefully acidify using concentrated HCl until the solution reaches pH 4[3]. At this specific pH, the zwitterionic character of the molecule is minimized, and the target 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid will crash out as a distinct white/off-white precipitate.
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Validation: Collect via vacuum filtration, dry, and validate via LC-MS (Expected molecular ion peak m/z: ~272/274 for the bromine isotopes).
Synthetic workflow for 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid.
Medicinal Chemistry Applications & Downstream Functionalization
The true power of this scaffold lies in its orthogonal reactivity, allowing medicinal chemists to perform divergent synthesis for structure-activity relationship (SAR) campaigns.
Amide Coupling for Anti-Tubercular and PI-PLC Agents
The C2-carboxylic acid is frequently utilized for amide coupling. For example, coupling the acid with various amines using HATU yields 3-aminothieno[2,3-b]pyridine-2-carboxamides[4]. These derivatives have shown significant promise as drug scaffolds against Mycobacterium tuberculosis, particularly targeting strains with reduced expression of the signal peptidase LepB[4]. Furthermore, similar carboxamide derivatives (and their tetrahydroquinolone analogs) have demonstrated potent anti-proliferative activity against NCI-60 cell lines by acting as phosphoinositide specific-phospholipase C (PI-PLC) inhibitors[5].
Suzuki-Miyaura Cross-Coupling for Kinase Inhibition
The C5-bromine atom serves as a perfect handle for palladium-catalyzed Suzuki-Miyaura cross-coupling. Researchers utilize this vector to introduce bulky aryl or heteroaryl groups. This functionalization is critical for designing Ser/Thr kinase inhibitors, as the introduced aryl groups often occupy specific hydrophobic pockets within the ATP-binding sites of kinases[6].
Pyrimidine Cyclization for Multitarget Scaffolds
The proximity of the C3-amine and the C2-carboxylic acid (or its cyano/amide derivatives) allows for high-temperature formamide-mediated cyclization. This transforms the bicyclic thienopyridine into a tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidine system[6]. These tricyclic systems have been identified as potent, multitarget inhibitors of Ser/Thr kinases such as CK1δ/ε and CLK1, which are implicated in neurodegenerative conditions like Alzheimer's disease[6].
Divergent functionalization pathways of the thieno[2,3-b]pyridine scaffold.
Conclusion
3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid stands as a master key in heterocyclic drug discovery. By understanding the causality behind its synthetic assembly—specifically the strict pH requirements for zwitterion isolation and the electronic demands of the Thorpe-Ziegler cyclization—researchers can reliably scale this intermediate. Its capacity for orthogonal modifications at the C2, C3, and C5 positions continues to drive the discovery of novel anti-cancer, anti-tubercular, and neuroprotective therapeutics.
References
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Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives Source: PubMed (NIH) URL:[Link]
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Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis Source: ACS Medicinal Chemistry Letters URL:[Link]
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Synthesis and molecular modelling studies of 8-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines as multitarget Ser/Thr kinases inhibitors Source: PubMed (NIH) URL:[Link]
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Discovery of Dual Death-Associated Protein Related Apoptosis Inducing Protein Kinase 1 and 2 Inhibitors by a Scaffold Hopping Approach Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
- 1. CAS:1781891-46-0, 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid-毕得医药 [bidepharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. THIENO[2,3-B]PYRIDINE-2-CARBOXYLIC ACID | 59944-76-2 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and molecular modelling studies of 8-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines as multitarget Ser/Thr kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
